4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-methoxyphenyl)-3-nitrobenzamide is an organic compound characterized by its aromatic structure, which includes a chloro, methoxy, and nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Methoxylation: The nitrated product is then subjected to a methoxylation reaction, where a methoxy group is introduced at the 2-position using methanol and a suitable catalyst.
Amidation: Finally, the intermediate product is reacted with 2-methoxyaniline under appropriate conditions to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-chloro-N-(2-methoxyphenyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(2-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- 2-Chloro-N-(4-methoxyphenyl)benzamide
- 4-Chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
Comparison: 4-Chloro-N-(2-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro and a methoxy group on the benzamide core. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the nitro group can undergo reduction to form amines, which can further participate in various biochemical interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-11(13)16-14(18)9-6-7-10(15)12(8-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZQUOYTFDLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.